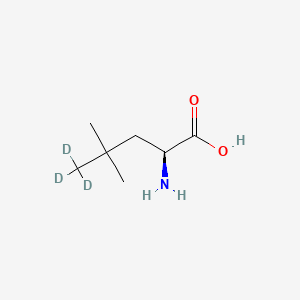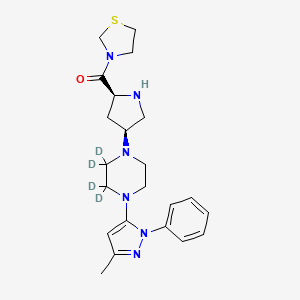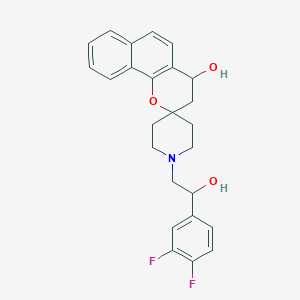
Antimalarial agent 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 11 is a chemical compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 11 involves multiple steps, typically starting with the preparation of a quinoline derivative. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as alkylation, acylation, or halogenation.
Final assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Antimalarial agent 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its efficacy or reducing its toxicity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antimalarial activity or reduced side effects.
Aplicaciones Científicas De Investigación
Antimalarial agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to disrupt parasite metabolism.
Medicine: Explored as a treatment option for malaria, with ongoing research into its efficacy, safety, and resistance mechanisms.
Industry: Utilized in the development of new antimalarial drugs and combination therapies to combat drug-resistant strains of malaria.
Mecanismo De Acción
Antimalarial agent 11 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting heme detoxification, this compound causes the accumulation of toxic heme, leading to the death of the parasite. Additionally, the compound may disrupt nucleic acid synthesis and protein synthesis, further inhibiting parasite growth and replication.
Comparación Con Compuestos Similares
Antimalarial agent 11 can be compared with other antimalarial compounds such as:
Chloroquine: Similar mechanism of action but with different resistance profiles.
Artemisinin: Faster-acting but with a different molecular target.
Mefloquine: Different chemical structure and side effect profile.
Uniqueness
This compound is unique in its specific molecular structure and the combination of its pharmacological properties, making it a valuable addition to the arsenal of antimalarial drugs. Its ability to target multiple pathways in the parasite’s life cycle and its potential for use in combination therapies highlight its importance in the fight against malaria.
Propiedades
Fórmula molecular |
C25H25F2NO3 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
1'-[2-(3,4-difluorophenyl)-2-hydroxyethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C25H25F2NO3/c26-20-8-6-17(13-21(20)27)23(30)15-28-11-9-25(10-12-28)14-22(29)19-7-5-16-3-1-2-4-18(16)24(19)31-25/h1-8,13,22-23,29-30H,9-12,14-15H2 |
Clave InChI |
PILGVBYEWDKGIX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(C3=C(O2)C4=CC=CC=C4C=C3)O)CC(C5=CC(=C(C=C5)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


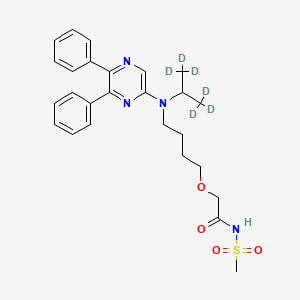
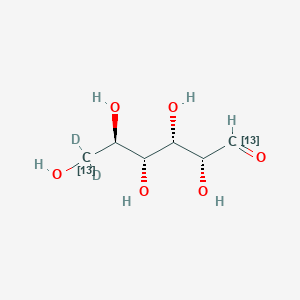
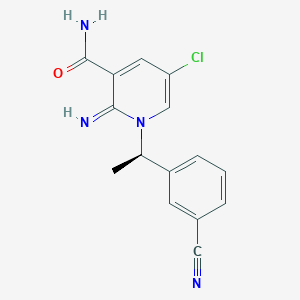
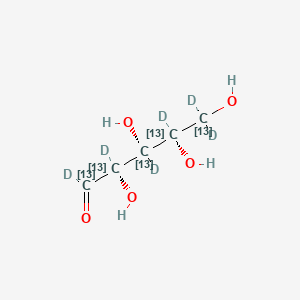
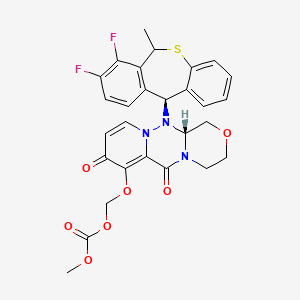
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
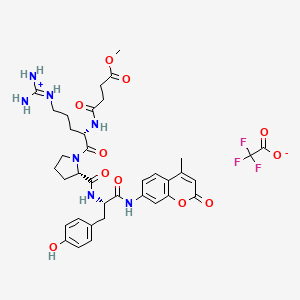
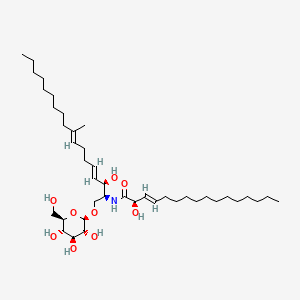
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

